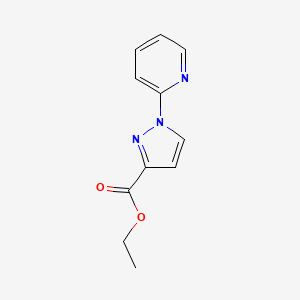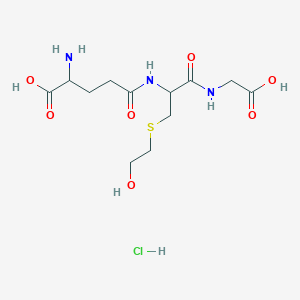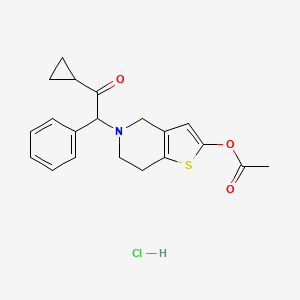
Chlorhydrate de Defluoro Prasugrel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defluoro Prasugrel Hydrochloride is a chemical compound with the molecular formula C20H22ClNO3S and a molecular weight of 391.91 g/mol . It is a derivative of Prasugrel, a well-known antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention . Defluoro Prasugrel Hydrochloride is characterized by the absence of a fluorine atom in its structure, which differentiates it from its parent compound, Prasugrel .
Applications De Recherche Scientifique
Defluoro Prasugrel Hydrochloride has a wide range of applications in scientific research, including :
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on platelet aggregation and its potential as an antiplatelet agent.
Medicine: Investigated for its potential therapeutic applications in preventing thrombotic cardiovascular events.
Industry: Utilized in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
Defluoro Prasugrel Hydrochloride is a potent antiplatelet agent . Its primary target is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .
Mode of Action
Defluoro Prasugrel Hydrochloride is a prodrug, which means it needs to be metabolized in the body to become active . Once metabolized, it irreversibly binds to the P2Y12 receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The action of Defluoro Prasugrel Hydrochloride primarily affects the platelet activation pathway . By binding to the P2Y12 receptors, it blocks the ADP-mediated activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelet aggregation, so its inhibition leads to a reduction in platelet aggregation and thus, a lower risk of thrombotic cardiovascular events .
Pharmacokinetics
The pharmacokinetics of Defluoro Prasugrel Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The drug is primarily eliminated through the urine as inactive metabolites .
Result of Action
The result of Defluoro Prasugrel Hydrochloride’s action is a significant reduction in platelet aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions like unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of Defluoro Prasugrel Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs that affect platelet function can potentially alter its efficacy. Additionally, factors such as the patient’s age, weight, and history of certain conditions (like stroke or transient ischemic attack) can influence the drug’s action and should be considered when prescribing this medication .
Analyse Biochimique
Biochemical Properties
Defluoro Prasugrel Hydrochloride plays a crucial role in inhibiting platelet activation and aggregation. It is a prodrug that requires hepatic metabolism to convert it into its active metabolite. Once activated, it irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and subsequent aggregation . This interaction is essential for its antiplatelet effects, making it a valuable agent in preventing thrombotic events.
Cellular Effects
Defluoro Prasugrel Hydrochloride influences various cellular processes, particularly in platelets. It inhibits platelet activation and aggregation by binding to the P2Y12 receptor, which is a key player in platelet signaling pathways. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . Additionally, it affects gene expression related to platelet function and cellular metabolism, contributing to its overall antiplatelet effects.
Molecular Mechanism
The molecular mechanism of Defluoro Prasugrel Hydrochloride involves its conversion to an active metabolite through hepatic metabolism. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) to its receptor. This inhibition impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation . The binding interactions with the P2Y12 receptor are irreversible, ensuring prolonged antiplatelet effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Defluoro Prasugrel Hydrochloride have been observed to change over time. The compound is rapidly absorbed, reaching peak plasma concentrations within 30 minutes of ingestion . Its half-life is approximately 7 hours, and it is primarily eliminated through the feces. Long-term studies have shown that the compound remains stable and effective in inhibiting platelet aggregation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Defluoro Prasugrel Hydrochloride vary with different dosages. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects. At higher doses, toxic effects such as bleeding, including gastrointestinal bleeding and bruising, have been observed . These findings highlight the importance of careful dosage management to balance efficacy and safety.
Metabolic Pathways
Defluoro Prasugrel Hydrochloride undergoes hepatic metabolism to convert into its active metabolite. The primary metabolic pathway involves esterase-catalyzed hydrolysis of its acetate function, leading to a thiolactone metabolite. This metabolite is further oxidized by cytochrome P450 enzymes, resulting in the formation of the active thiol metabolite . This pathway is crucial for the bioactivation of the compound and its subsequent antiplatelet effects.
Transport and Distribution
Defluoro Prasugrel Hydrochloride is rapidly absorbed and distributed within the body. It reaches peak plasma concentrations within 30 minutes of ingestion and is primarily eliminated through the feces . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of Defluoro Prasugrel Hydrochloride is primarily within platelets, where it exerts its antiplatelet effects. The active metabolite binds to the P2Y12 receptor on the platelet surface, preventing ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This localization is essential for its function in inhibiting platelet aggregation and preventing thrombotic events.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Prasugrel Hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of Grignard Reagent: The synthesis begins with the preparation of a Grignard reagent from cyclopropyl bromide and magnesium in anhydrous ether.
Condensation Reaction: The Grignard reagent is then reacted with 2-acetylthiophene to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Cyclization: The ketone undergoes cyclization with 2-aminopyridine to form the thienopyridine core.
Acetylation: The final step involves acetylation of the thienopyridine core to yield Defluoro Prasugrel Hydrochloride.
Industrial Production Methods
Industrial production of Defluoro Prasugrel Hydrochloride follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity . The use of low-boiling and low-toxicity solvents, such as ethanol and acetone, is preferred to minimize environmental impact and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
Defluoro Prasugrel Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Comparaison Avec Des Composés Similaires
Defluoro Prasugrel Hydrochloride is compared with other thienopyridine derivatives, such as :
Prasugrel: The parent compound, which contains a fluorine atom. Both compounds inhibit the P2Y12 receptor but may differ in their pharmacokinetic and pharmacodynamic profiles.
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent. Clopidogrel also inhibits the P2Y12 receptor but has a different metabolic pathway and activation process.
Ticlopidine: An older thienopyridine derivative with similar antiplatelet effects but a higher risk of adverse effects.
Defluoro Prasugrel Hydrochloride is unique due to the absence of the fluorine atom, which may influence its pharmacological properties and metabolic stability .
Propriétés
IUPAC Name |
[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWJXFEUBBGRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

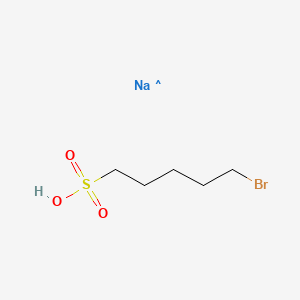
![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)
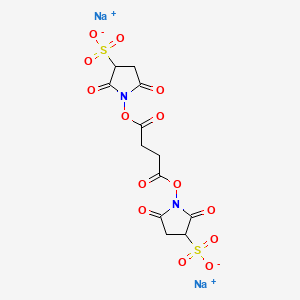
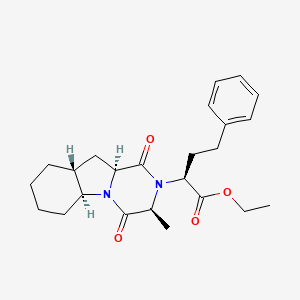
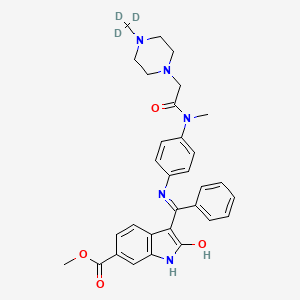
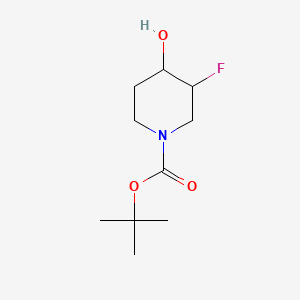
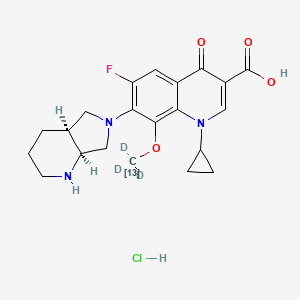
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
